Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid
Description
Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid is a bicyclic compound featuring a norbornane-like framework with a carboxylic acid group at position 6 and a tert-butoxycarbonyl (Boc)-protected amine at position 2. This structure is notable for its conformational rigidity, which enhances its utility in drug discovery, particularly as a building block for protease inhibitors or peptidomimetics. The exo configuration of the Boc group ensures steric stability, while the bicyclo[2.2.1]heptane system imposes restricted rotational freedom, improving target-binding specificity .
Synthesis typically involves coupling bicyclo[2.2.1]heptane derivatives with Boc-anhydride (Boc₂O) under mild conditions. For example, a 61% yield was achieved by reacting a precursor with Boc₂O in ethanol at room temperature, followed by acidification and extraction . The compound’s purity and crystallinity are validated via ¹H NMR, LC-MS, and pharmacopeial tests (e.g., crystallinity 〈695〉) .
Properties
CAS No. |
1627973-07-2 |
|---|---|
Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1R,4R,6R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-6-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-8(10(14)15)9(13)5-7/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m1/s1 |
InChI Key |
WQJNGLXEWNXGLB-IWSPIJDZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]([C@H]1C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Initial Cycloaddition and Formation of Stereoisomeric Mixtures
The synthesis often begins with a Diels-Alder type reaction involving cyclopenta-1,3-diene and ethyl oxoacetate in the presence of ammonia chloride, generating a mixture of four stereoisomeric azabicyclo[2.2.1]heptane derivatives (3a–d). This mixture contains both exo and endo isomers.
Boc Protection and Chromatographic Separation
The crude mixture is treated with di-tert-butyl dicarbonate (Boc2O) to protect the nitrogen atom, yielding Boc-protected intermediates (4a,b for exo and 4c,d for endo isomers). These are then separated by column chromatography using gradients of petroleum ether and ethyl acetate to isolate pure exo and endo pairs.
Conversion to Carbonitriles and Acid Derivatives
Subsequent synthetic steps include:
- Hydrogenation using hydrogen gas and palladium on carbon catalyst in ethyl acetate at elevated temperature and pressure to reduce unsaturated intermediates.
- Saponification with lithium hydroxide in methanol-water mixtures to convert esters to carboxylic acids.
- Amide to nitrile conversion and Boc deprotection under acidic conditions (e.g., p-toluenesulfonic acid) to obtain carbonitrile intermediates 9a,b (exo) and 9c,d (endo).
Stereoselective Synthesis from Chiral Amines
An alternative and more stereoselective approach employs chiral starting materials such as (R)- or (S)-1-phenylethylamine to prepare pure 3R- and 3S-exo-2-azabicyclo[2.2.1]heptane-carbonitriles (6a and 6b). This method avoids the need to separate diastereomers at later stages and improves yield and stereochemical purity.
Final Boc Protection and Purification
The final step involves Boc protection of the nitrogen on the bicyclic amine, typically by reaction with di-tert-butyl dicarbonate in an organic solvent such as methanol, ethanol, or isopropanol at temperatures between 0 and 50 °C, often in the presence of palladium on carbon catalyst under hydrogen atmosphere. The product is purified by standard techniques such as extraction, drying over sodium sulfate, and solvent evaporation.
Reaction Conditions and Reagents Summary
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Diels-Alder cycloaddition | Cyclopenta-1,3-diene, ethyl oxoacetate, ammonia chloride, room temperature, 12 h | Produces mixture of stereoisomers (exo and endo) |
| 2 | Boc protection | Di-tert-butyl dicarbonate (Boc2O), THF, overnight at room temperature | Protects amine nitrogen, facilitates separation |
| 3 | Chromatographic separation | Column chromatography, petroleum ether/ethyl acetate gradient | Isolates exo and endo isomers |
| 4 | Hydrogenation | H2 gas, 10% Pd/C catalyst, ethyl acetate, 55–60 °C, 45 PSI, 1.5 h | Reduces unsaturated intermediates |
| 5 | Saponification | LiOH, methanol/water, 40–50 °C, 3 h | Converts esters to carboxylic acids |
| 6 | Boc protection (final step) | Boc2O, Pd/C catalyst, methanol/ethanol/isopropanol, 0–50 °C | Final protection step to yield target compound |
| 7 | Boc deprotection (if needed) | p-Toluenesulfonic acid, organic solvent (benzene/toluene), reflux or 50 °C | Used for selective removal of protecting groups |
Research Discoveries and Insights
The use of chiral amines such as (R)- and (S)-1-phenylethylamine enables stereoselective synthesis of exo isomers, improving the yield and purity of the desired product and reducing the need for extensive chromatographic separation.
Hydrogenation under controlled pressure and temperature with palladium on carbon catalyst is critical for maintaining stereochemistry and avoiding over-reduction or side reactions.
Protection and deprotection steps using Boc groups are essential for controlling reactivity of the nitrogen atom and enabling downstream functional group transformations.
Oxidation methods using reagents such as potassium permanganate, osmium tetroxide, or ruthenium oxide have been employed in related 2-azabicyclo[2.2.1]heptane derivatives to introduce hydroxyl groups, which can be further manipulated chemically.
Data Table: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H19NO4 |
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | (1R,4R,6R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-6-carboxylic acid |
| CAS Number | 1627973-07-2 |
| Standard InChI | InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-8(10(14)15)9(13)5-7/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m1/s1 |
| Standard InChIKey | WQJNGLXEWNXGLB-IWSPIJDZSA-N |
| Solvents Used in Synthesis | THF, methanol, ethanol, isopropanol, ethyl acetate, benzene, toluene |
| Catalysts | Palladium on carbon (Pd/C) |
| Temperature Range | 0 to 60 °C |
Chemical Reactions Analysis
Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature and pH are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can undergo hydrolysis, releasing the active bicyclic structure. This structure can then interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Accessibility : Bicyclo[2.2.1] derivatives are favored over [2.2.2] or spiro systems due to higher yields (e.g., 61% vs. 63%) and commercial availability ($280/250 mg for the target compound) .
- Biological Relevance : The target compound’s exo-Boc configuration and 6-carboxylic acid position optimize interactions with proteases like DPP-IV, as seen in neogliptin analogs .
- Emerging Analogs : Fluorinated and 5-carboxylic acid variants are gaining traction for tuning solubility and target affinity .
Biological Activity
Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid, also known by its CAS number 1627973-07-2, is a bicyclic compound with significant implications in pharmaceutical chemistry and organic synthesis. Its unique structure allows it to function as an important building block in the development of biologically active compounds, particularly for central nervous system disorders.
- Molecular Formula : C12H19NO4
- Molecular Weight : 241.29 g/mol
- IUPAC Name : (1R,4R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-6-carboxylic acid
- Purity : ≥ 97%
Biological Activity Overview
The biological activity of this compound is primarily linked to its role in drug development and synthesis of peptide derivatives. It has shown potential in various therapeutic applications, particularly in neuropharmacology.
Key Biological Activities:
- Drug Development :
- Peptide Synthesis :
- Chiral Catalysis :
- Neuroscience Research :
Case Studies and Research Findings
Several studies have highlighted the biological implications of compounds related to the bicyclic structure of Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane.
Study 1: Genotoxic Effects
A study on the genotoxic effects of related bicyclic compounds revealed that while certain derivatives may induce DNA damage and oxidative stress in bacterial cells (e.g., Escherichia coli), no alkylating effects were observed with Exo-2-tert-butoxycarbonyl derivatives . This suggests that while there may be potential cytotoxicity at high concentrations, further research is needed to clarify the mechanisms involved.
Study 2: Synthetic Applications
Research indicates that the compound's unique structure allows it to be effectively used as a building block in synthetic organic chemistry, particularly for developing complex molecules that exhibit biological activity . Its utility in peptide synthesis emphasizes its importance in pharmaceutical research.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Applications |
|---|---|---|---|
| This compound | C12H19NO4 | 241.29 g/mol | Drug development, peptide synthesis |
| N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | C12H19NO4 | 241.29 g/mol | Central nervous system disorders |
| 2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane | C12H19NO4 | 241.29 g/mol | Asymmetric synthesis, chiral catalysis |
Q & A
(Basic) What are the standard synthetic routes for preparing exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid?
The synthesis typically involves hydrogenation and Boc (tert-butoxycarbonyl) protection. For example, hydrogenation using Pd/C catalyst under H₂ atmosphere (1 atm) reduces intermediates like dibenzylamine derivatives, followed by Boc protection and crystallization . Key steps include:
- Catalytic hydrogenation : Pd/C in methanol under H₂ to remove protecting groups.
- Boc introduction : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
- Crystallization : Product isolation via solvent removal and low-temperature crystallization.
(Basic) How is the compound purified after synthesis?
Purification often employs crystallization (e.g., from methanol or ethyl acetate) and filtration using Celite® to remove catalysts. For example, post-hydrogenation mixtures are filtered through Celite® to isolate the product, followed by solvent evaporation and recrystallization at 5°C to enhance purity .
(Basic) What safety precautions are required when handling this compound?
Refer to safety data sheets (SDS) for hazards:
- Skin/Eye Irritation : Use PPE (gloves, goggles) due to H315 (skin irritation) and H319 (eye irritation) classifications .
- Storage : Store in cool, dry conditions away from ignition sources (P210). Avoid exposure to moisture to prevent decomposition .
(Basic) Which spectroscopic methods confirm the compound’s structure?
- ¹H/¹³C NMR : Assign peaks to confirm bicyclic framework and Boc group. For example, tert-butyl protons appear as singlet at ~1.4 ppm, while carboxylic acid protons are absent (exchange with D₂O) .
- IR Spectroscopy : Detect carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹; carboxylic acid O-H at ~2500–3300 cm⁻¹) .
(Basic) What is the role of the Boc group in this compound’s synthesis?
The Boc group acts as a temporary protecting group for the secondary amine, preventing unwanted side reactions (e.g., nucleophilic attacks). It is later removed under acidic conditions (e.g., HCl/EtOAc) to yield the free amine intermediate .
(Advanced) How can reaction conditions be optimized to improve yield?
Variables to optimize:
- Catalyst loading : Increase Pd/C ratio (e.g., 10% w/w) to accelerate hydrogenation .
- Solvent choice : Polar aprotic solvents (e.g., THF) may enhance Boc group stability.
- Temperature control : Lower temperatures (0–5°C) during crystallization minimize impurities .
(Advanced) How is the exo configuration confirmed experimentally?
NOESY NMR or X-ray crystallography resolves stereochemistry. For bicyclic systems, cross-peaks between exo protons (e.g., bridgehead H) and adjacent substituents in NOESY confirm spatial orientation .
(Advanced) How does pH or temperature affect the compound’s stability?
- Acidic/basic conditions : Boc groups hydrolyze under strong acids (e.g., TFA) or bases. Stability studies in buffered solutions (pH 2–9) can quantify degradation rates.
- Thermal stability : TGA/DSC analysis reveals decomposition temperatures (e.g., Boc cleavage above 150°C) .
(Advanced) What analytical methods identify by-products or impurities?
- HPLC-MS : Detects trace impurities (e.g., de-Boc derivatives or oxidation by-products).
- TLC : Monitors reaction progress using silica plates and UV visualization.
- Elemental analysis : Confirms stoichiometry of C, H, N to assess purity .
(Advanced) Can computational modeling predict reactivity or structural properties?
DFT calculations (e.g., Gaussian or ORCA) model:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
